![molecular formula C11H15ClN2O2 B2859152 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2202177-69-1](/img/structure/B2859152.png)
4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a chlorine atom and at the 2-position with an oxy group that is connected to a dimethylaminooxolane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The chlorine atom is a good leaving group, and the oxy and dimethylaminooxolane groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxy and dimethylaminooxolane groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Research into oxiranes, similar in structure to the oxolane moiety in "4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine," involves their reactions under various conditions. For instance, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure illustrates a methodology for synthesizing sulfur-containing compounds, which could have implications in developing new materials or pharmaceuticals (Taguchi et al., 1988).
Molecular Complexes and Ligand Chemistry
Research on iron(III) complexes with pyridylbis(aminophenol) ligands, similar to the pyridinyl component of the target compound, demonstrates the importance of such structures in forming stable complexes with potential applications in catalysis, environmental chemistry, and as models for biological systems (Shakya et al., 2009).
Organic Synthesis and Reactions
Studies involving the synthesis of N-oxidines from trichloroisocyanuric acid using pyridine and tertiary amines outline methods for the oxidative modification of nitrogen-containing heterocycles, which could be relevant to the functionalization of "this compound" for various research applications (Ping, 2003).
Heterocyclic Chemistry
The compound "3-Chloropyridin-2-amine," closely related to the chloropyridinyl component, has been studied for its ability to form hydrogen-bonding associations, highlighting the significance of such functionalities in developing pharmaceuticals or materials with specific molecular recognition properties (Hu et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)9-6-15-7-10(9)16-11-4-3-8(12)5-13-11/h3-5,9-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWAJDBJGLBJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

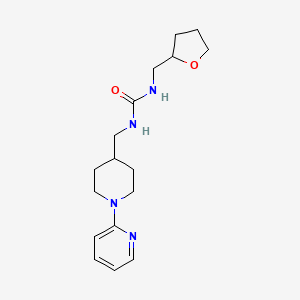
![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)
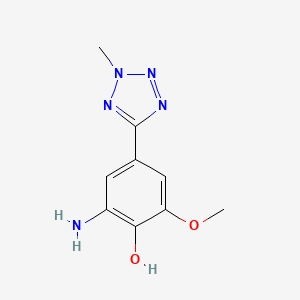

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

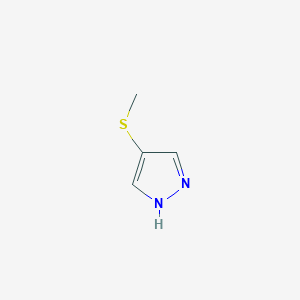

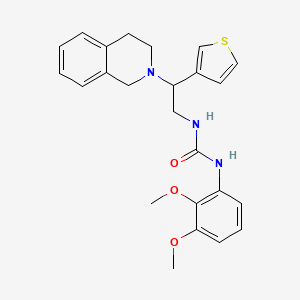
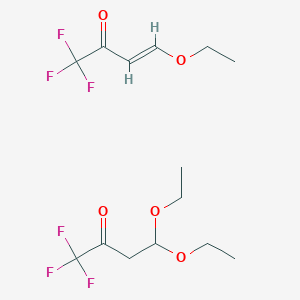
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)